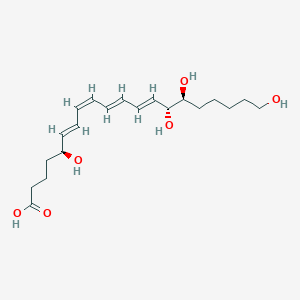
20-Hydroxylipoxin B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxylipoxin B4 (20-HXB4) is a metabolite of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in inflammation. 20-HXB4 is a potent lipid mediator that has been shown to have anti-inflammatory and pro-resolving effects in various biological systems. The purpose of
Scientific Research Applications
Role in Inflammation and Cancer
20-Hydroxylipoxin B4 is significant in the context of inflammation and cancer. Cytochrome P450 enzymes like CYP4A11, CYP4F2, and CYP4F3B hydroxylate arachidonic acid to form compounds including 20-HETE, which influences tumor progression, angiogenesis, and blood pressure regulation. Additionally, CYP4F3A catalyzes the ω-hydroxylation of leukotriene B4 to 20-hydroxy leukotriene B4, a process critical for regulating inflammatory responses (Johnson et al., 2015).
Effects on Memory and Neurological Health
In a study on type 1 diabetes mellitus in rats, 20-hydroxyecdysone (20E) was shown to improve memory deficits. It reversed conditions like significant memory loss and hippocampus damage in diabetic rats, suggesting its protective role in counteracting memory deficits, potentially through enhancing antioxidative ability in the brain (Xia et al., 2014).
Pharmacology and Medical Applications
20E, as an ecdysteroid, has applications in stimulating synthesis of protein and nucleic-acid in mammalian tissues, promoting metabolism, and regulating immunological functions and the central nervous system. It demonstrates antioxidative activity and potential benefits in alleviating hyperglycemia and hyperlipemia (Bi-ping, 2005).
Role in Vasoactivity and Natriuretic Effects
The formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) in the human kidney, a derivative of 20-hydroxylipoxin B4, has specific effects on kidney vascular and tubular function influencing blood pressure control. CYP4F2 and CYP4A11 are key enzymes in converting arachidonic acid to 20-HETE, impacting renal functions like regulation of salt and water balance, and arterial blood pressure (Lasker et al., 2000).
Therapeutic Potential for Various Diseases
20-Hydroxyecdysone exhibits potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. Its effects have been evaluated in early stage clinical trials, showing potential benefits due to its anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective properties. Its mechanism involves activation of the Mas1 receptor, a key component of the renin–angiotensin system (Dinan et al., 2021).
properties
CAS RN |
148942-81-8 |
|---|---|
Product Name |
20-Hydroxylipoxin B4 |
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12E,14R,15S)-5,14,15,20-tetrahydroxyicosa-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c21-16-9-5-8-14-19(24)18(23)13-7-4-2-1-3-6-11-17(22)12-10-15-20(25)26/h1-4,6-7,11,13,17-19,21-24H,5,8-10,12,14-16H2,(H,25,26)/b3-1-,4-2+,11-6+,13-7+/t17-,18-,19+/m1/s1 |
InChI Key |
ZOMUODAIBQTYLE-CFQAQKEBSA-N |
Isomeric SMILES |
C(CC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O)CCO |
SMILES |
C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |
Canonical SMILES |
C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |
synonyms |
20-hydroxy-lipoxin B4 20-hydroxylipoxin B4 20-OH-LXB4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

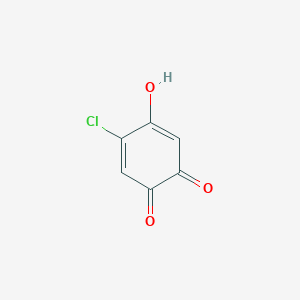
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)
![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)
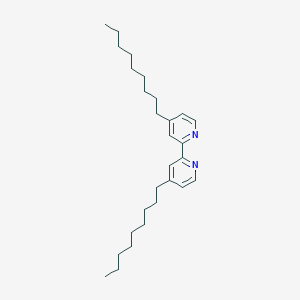
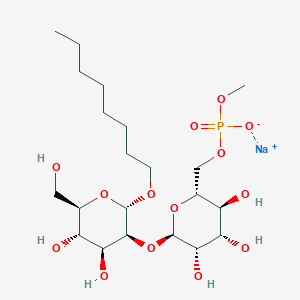
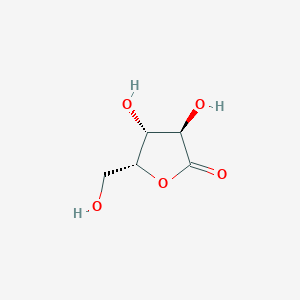
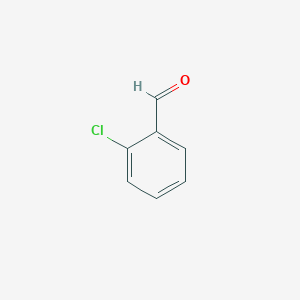

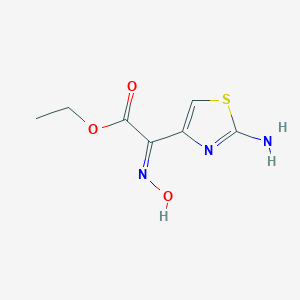
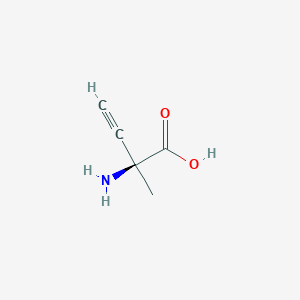
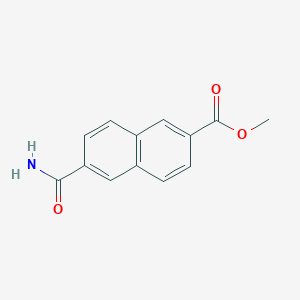
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)